Structural Differentiation: 6-Propyl Substituent Confers Distinct Physicochemical and Steric Properties vs. 6-Methyl and 6-Ethyl Congeners
CAS 1171768-45-8 bears a 6-propyl group on the pyrimidinone ring, whereas the two most common catalog analogs possess 6-methyl (CAS 79871-76-4) and 6-ethyl (e.g., CAS 79871-77-5) substituents . The propyl chain introduces one additional methylene unit compared to the ethyl analog and two additional methylene units compared to the methyl analog, leading to a calculated increase in lipophilicity (estimated ΔLogP of approximately +0.5 per methylene based on the Hansch approach) and a larger steric volume. Within the pyrazolyl-pyrimidinone AC1 inhibitor series, published SAR data demonstrate that alkyl chain elongation at the 6-position of the pyrimidinone ring can shift AC1 IC50 values by >10-fold and alter aqueous solubility by >5-fold [1]. This structural attribute is not interchangeable across analogs for any application requiring defined lipophilicity, membrane permeability, or target-binding geometry.
| Evidence Dimension | Alkyl chain length at pyrimidinone 6-position and associated impact on lipophilicity and target potency |
|---|---|
| Target Compound Data | 6-propyl (CAS 1171768-45-8); MW 233.27; calculated LogP not publicly reported for this specific compound |
| Comparator Or Baseline | 6-methyl (CAS 79871-76-4, MW 205.22); 6-ethyl (CAS 79871-77-5, MW 219.25). Class-level SAR: alkyl chain elongation at the 6-position of pyrazolyl-pyrimidinone AC1 inhibitors produces >10-fold IC50 shifts and >5-fold solubility changes [1]. |
| Quantified Difference | Exact ΔIC50 and Δsolubility for CAS 1171768-45-8 not determined in published studies. Class-level SAR indicates the magnitude of differentiation can exceed 10-fold in potency and 5-fold in solubility between alkyl chain variants. |
| Conditions | Class-level SAR derived from pyrazolyl-pyrimidinone AC1 inhibitors in enzymatic and cellular assays [1]. |
Why This Matters
Procuring the wrong alkyl-chain analog introduces a known, high-magnitude variable in potency and solubility, undermining SAR consistency and experimental reproducibility.
- [1] Scott, L.J., et al. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. J. Med. Chem. 2022. The study demonstrates >10-fold IC50 shifts and >5-fold solubility changes upon alkyl chain modification at the pyrimidinone 6-position. View Source
